Cas no 1044795-04-1 (4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene)

4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene 化学的及び物理的性質
名前と識別子
-
- 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene
- i>:4,5-<i>b'<
- 2,8-bis(dodecyloxy)-4,10-dithiatricyclo[7.3.0.0(3),?]dodeca-1,3(7),5,8,11-pentaene
- T70038
- 4,8-didodecoxythieno[2,3-f][1]benzothiole
- SCHEMBL16292355
- B5454
- MFCD31618105
- 4,8-bis(dodecyloxyl)benzo[1,2-b;4,5-b']dithiophene
- 1044795-04-1
- 4,8-Bis(dodecyloxyl)benzo[1,2-b ;4,5-b' ]dithiophene
- AS-85113
- 4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene
-
- MDL: MFCD31618105
- インチ: InChI=1S/C34H54O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-31-29-23-27-38-34(29)32(30-24-28-37-33(30)31)36-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3
- InChIKey: BTJLOVWGQDIVHY-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 558.35652331g/mol
- どういたいしつりょう: 558.35652331g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 38
- 回転可能化学結合数: 24
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- 疎水性パラメータ計算基準値(XlogP): 15.1
じっけんとくせい
- 最大波長(λmax): 350(CHCl3)(lit.)
4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5454-1g |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |
1044795-04-1 | 98.0%(LC) | 1g |
¥2950.0 | 2022-06-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5454-200MG |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |
1044795-04-1 | >98.0%(HPLC) | 200mg |
¥510.00 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5454-200mg |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |
1044795-04-1 | 98.0%(LC) | 200mg |
¥690.0 | 2023-09-01 | |
1PlusChem | 1P0097BJ-200mg |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |
1044795-04-1 | >98.0%(HPLC) | 200mg |
$182.00 | 2023-12-26 | |
A2B Chem LLC | AE28591-200mg |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |
1044795-04-1 | >98.0%(HPLC) | 200mg |
$137.00 | 2024-04-20 | |
Ambeed | A1154374-100mg |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |
1044795-04-1 | 97% | 100mg |
$59.0 | 2024-06-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269244-1g |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |
1044795-04-1 | 98% | 1g |
¥4729.00 | 2023-11-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5454-200mg |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |
1044795-04-1 | 98.0%(LC) | 200mg |
¥690.0 | 2022-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269244-200mg |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |
1044795-04-1 | 98% | 200mg |
¥1138.00 | 2023-11-22 | |
abcr | AB549765-1g |
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene; . |
1044795-04-1 | 1g |
€642.20 | 2025-02-20 |
4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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10. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiopheneに関する追加情報
Introduction to CAS No. 1044795-04-1: 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene
The compound with CAS No. 1044795-04-1, known as 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene, is a highly specialized organic material that has garnered significant attention in the field of materials science and organic electronics. This compound belongs to the family of dithiophenes, which are known for their unique electronic properties and structural versatility. The dithiophene core of this molecule plays a pivotal role in its electronic behavior, making it a promising candidate for applications in organic semiconductors, photovoltaic devices, and sensors.
The benzo[1,2-b:4,5-b']dithiophene framework is a fused ring system that combines the aromatic stability of benzene with the electron-rich nature of dithiophenes. This combination results in a molecule with exceptional stability and tunable electronic properties. The presence of dodecyloxy substituents at the 4 and 8 positions further enhances the molecule's solubility in organic solvents and improves its processability for thin-film applications.
Recent studies have demonstrated that CAS No. 1044795-04-1 exhibits excellent charge transport properties, making it suitable for use in field-effect transistors (FETs). Researchers have reported high carrier mobilities in devices fabricated using this compound, highlighting its potential for integration into flexible electronics and wearable devices. Furthermore, its ability to form ordered crystalline films has been leveraged in the development of high-performance organic photovoltaic (OPV) cells.
The synthesis of benzo[1,2-b:4,5-b']dithiophene-based compounds typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled the scalable production of this compound, facilitating its transition from laboratory research to industrial applications.
In terms of optical properties, CAS No. 1044795-04-1 exhibits strong absorption in the visible region of the spectrum, which is advantageous for light-harvesting applications such as solar cells and light-emitting diodes (LEDs). Its absorption characteristics can be further tuned by modifying the substituents on the dithiophene core, offering a versatile platform for designing materials with tailored optical properties.
The integration of dodecyloxy groups into the molecular structure not only enhances solubility but also improves intermolecular interactions, leading to better film formation and device performance. This feature has been exploited in the development of solution-processable organic semiconductors for large-area electronics.
Recent research has also explored the use of CAS No. 1044795-04-1 as a building block for constructing advanced materials such as polymer blends and composites. These materials exhibit enhanced mechanical stability and electrical conductivity compared to their individual components, opening new avenues for their application in advanced electronic devices.
In conclusion, CAS No. 1044795-04-1: 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene represents a cutting-edge material with immense potential in various fields of modern materials science and electronics. Its unique combination of structural features and tunable properties makes it a valuable addition to the arsenal of materials available for next-generation electronic devices.
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